molecular formula C14H18N4O5 B11498464 ethyl [5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetate

ethyl [5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetate

Cat. No.: B11498464
M. Wt: 322.32 g/mol
InChI Key: UWIMDXHFPJOOQR-UHFFFAOYSA-N
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Description

Ethyl [5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetate is a synthetic organic compound that features a tetrazole ring and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetate typically involves the reaction of 3,4,5-trimethoxyphenylacetic acid with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring. The resulting intermediate is then esterified with ethanol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl [5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The trimethoxyphenyl group can be oxidized to form quinones.

    Reduction: The tetrazole ring can be reduced to form amines.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can react with the ester group under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced products.

    Substitution: Alcohols, amides, and other substituted derivatives.

Scientific Research Applications

Ethyl [5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl [5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetate involves its interaction with specific molecular targets. The trimethoxyphenyl group can bind to proteins such as tubulin, inhibiting their function and leading to anti-cancer effects. The tetrazole ring can interact with enzymes, potentially inhibiting their activity and resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3,4,5-trimethoxybenzoylacetate
  • 3,4,5-Trimethoxycinnamyl alcohol
  • Phenethylamine, 3,4,5-trimethoxy-α-methyl-

Uniqueness

Ethyl [5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetate is unique due to the presence of both the tetrazole ring and the trimethoxyphenyl group, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and potential therapeutic applications that are not observed in similar compounds .

Properties

IUPAC Name

ethyl 2-[5-(3,4,5-trimethoxyphenyl)tetrazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O5/c1-5-23-12(19)8-18-16-14(15-17-18)9-6-10(20-2)13(22-4)11(7-9)21-3/h6-7H,5,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIMDXHFPJOOQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1N=C(N=N1)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811557
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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